molecular formula C46H44FeP2 B12062759 (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

Cat. No.: B12062759
M. Wt: 714.6 g/mol
InChI Key: SPJXDOOLGLNVOP-NYPSMHOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene typically involves the following steps:

    Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.

    Phosphine Ligand Introduction: The bis(3,5-xylyl)phosphino and diphenylphosphino groups are introduced through nucleophilic substitution reactions.

    Chiral Center Formation: The chiral centers are introduced using chiral auxiliaries or chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations are optimized for large-scale production.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity product.

    Safety and Environmental Concerns: Industrial processes are designed to minimize hazardous waste and ensure safe handling of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene undergoes various types of reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: Reduction reactions can regenerate the ferrocene core from ferrocenium ions.

    Substitution: The phosphine ligands can participate in substitution reactions, allowing for modification of the ligand structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.

Major Products

    Oxidation: Ferrocenium salts are the major products.

    Reduction: Regenerated ferrocene is obtained.

    Substitution: Modified phosphine ligands are produced.

Scientific Research Applications

(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene has a wide range of scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Investigated for its potential in drug development due to its ability to induce chirality in biologically active compounds.

    Medicine: Explored for its role in the synthesis of enantiomerically pure pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene involves coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic reactions, where the chiral environment induces enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis, but lacks the chiral centers present in (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis, but with a different structural framework.

Uniqueness

This compound is unique due to its combination of a ferrocene core with chiral phosphine ligands, providing both stability and high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C46H44FeP2

Molecular Weight

714.6 g/mol

InChI

InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1

InChI Key

SPJXDOOLGLNVOP-NYPSMHOZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.